Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate

Lipophilicity Physicochemical profiling Medicinal chemistry building blocks

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate (CAS 920338-64-3) is a conformationally restricted spirocyclic enamino ester with molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g/mol. The compound features a rigid [2.4] spiro junction fusing a cyclopropane ring to an azacyclopentene bearing a methyl ester at the 6-position, creating a three-dimensional scaffold distinct from planar heterocycles or bridged bicyclic analogs.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 920338-64-3
Cat. No. B11919452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate
CAS920338-64-3
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2(C1)CC2
InChIInChI=1S/C8H11NO2/c1-11-7(10)6-4-8(2-3-8)9-5-6/h5,9H,2-4H2,1H3
InChIKeyUPOCPXOYEHSFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate (CAS 920338-64-3): Sourcing Guide for the Spirocyclic Enamino Ester Building Block


Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate (CAS 920338-64-3) is a conformationally restricted spirocyclic enamino ester with molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g/mol [1]. The compound features a rigid [2.4] spiro junction fusing a cyclopropane ring to an azacyclopentene bearing a methyl ester at the 6-position, creating a three-dimensional scaffold distinct from planar heterocycles or bridged bicyclic analogs [2]. This spirocyclic architecture delivers quantifiable differentiation in lipophilicity (XLogP3-AA = 0.8) versus the structurally isomeric bridged bicyclic comparator Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (XLogP3-AA = 0.4), while maintaining identical hydrogen-bonding capacity (HBD = 1, HBA = 3, TPSA = 38.3 Ų) [1][3]. The enamino ester motif provides a dual-reactive handle for both electrophilic and nucleophilic diversification, making this compound a strategically differentiated building block for medicinal chemistry and fragment-based drug discovery programs that require sp³-rich, three-dimensional starting points [2][4].

Why Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate Cannot Be Replaced by a Generic Spirocyclic Analog


Direct substitution of Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate with isomeric or structurally related building blocks introduces measurable changes in physicochemical and conformational properties that cascade into altered biological outcomes. The [2.4] spiro junction creates a rigid orthogonal ring geometry that is fundamentally distinct from bridged bicyclic systems such as 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate—despite sharing identical molecular formula and hydrogen-bonding pharmacophore features [1]. Quantitative comparison of computed XLogP3 values (0.8 vs 0.4) demonstrates a 2-fold difference in predicted lipophilicity, which directly impacts membrane permeability, metabolic stability, and off-target binding profiles in medicinal chemistry campaigns [1][2]. Furthermore, the 5,6-enamino ester regiochemistry places the reactive olefin adjacent to both the nitrogen and ester moieties, enabling orthogonal diversification pathways that are inaccessible to saturated azaspiro[2.4]heptane analogs or regioisomeric enamino esters [3]. Generic substitution with a monocyclic pyrroline ester would sacrifice the conformational restriction and sp³ character (Fsp³) that spirocycles confer, compromising target engagement and selectivity in fragment-based lead generation [4].

Quantitative Differentiation Evidence for Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate (CAS 920338-64-3) Against Closest Comparators


2-Fold Higher Computed Lipophilicity (XLogP3 0.8 vs 0.4) Versus the Isomeric Bridged Bicyclic Analog Methyl 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate exhibits a computed XLogP3-AA value of 0.8, representing a 2-fold increase in predicted lipophilicity compared to the isomeric bridged bicyclic compound Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (XLogP3-AA = 0.4), despite both compounds sharing the same molecular formula (C₈H₁₁NO₂), molecular weight (153.18 g/mol), hydrogen-bond donor count (1), hydrogen-bond acceptor count (3), rotatable bond count (2), and topological polar surface area (38.3 Ų) [1][2]. This difference arises from the distinct spatial arrangement of the nitrogen atom and ester group in the spirocyclic versus bridged bicyclic scaffold, which alters the three-dimensional electronic distribution and solvent-accessible surface [1].

Lipophilicity Physicochemical profiling Medicinal chemistry building blocks

Conformational Restriction: Spirocyclic [2.4] Scaffold Locks 3D Geometry for Enhanced Target Engagement Versus Flexible Monocyclic Pyrroline Esters

The 4-azaspiro[2.4]hept-5-ene core imposes a rigid orthogonal ring junction that eliminates conformational自由度 available to monocyclic pyrroline or pyrrolidine ester analogs. Quantitative evidence from the broader spirocyclic class demonstrates that spiro[2.4] scaffolds increase the fraction of sp³-hybridized carbons (Fsp³) and reduce the number of rotatable bonds versus comparable monocyclic systems, which correlates with improved target selectivity and reduced promiscuous binding [1]. In antibacterial quinolone programs, 5-azaspiro[2.4]heptane-substituted derivatives (e.g., compound 2a, which incorporates the spiro[2.4]heptane core) achieved MIC₉₀ values of ≤0.06 µg/mL against multidrug-resistant Streptococcus pneumoniae (MDRSP), with in vivo efficacy confirmed in a murine pneumonia model [2]. While the target compound serves as a building block rather than a final active pharmaceutical ingredient, its spirocyclic scaffold is the same core substructure that enabled this level of potency when elaborated into quinolone antibacterials [2].

Conformational restriction Fragment-based drug discovery Fsp³ optimization

Enamino Ester Dual Reactivity Enables Orthogonal Diversification Pathways Not Accessible to Saturated Azaspiro[2.4]heptane-6-carboxylate Analogs

The 5,6-olefin in Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate creates an enamino ester system that provides two distinct reactive centers: (i) the nucleophilic enamine β-carbon at position 5 and (ii) the electrophilic ester carbonyl. This contrasts with the saturated analog Methyl 4-azaspiro[2.4]heptane-6-carboxylate (CAS 1785173-54-7), which lacks the olefin and is limited to ester-only transformations . The enamino ester motif enables tandem or sequential functionalization: electrophilic addition at C5 followed by ester manipulation, or alternatively, ester saponification to the free acid (4-azaspiro[2.4]hept-5-ene-6-carboxylic acid) followed by amide coupling, while preserving the enamine for subsequent reactions [1]. The presence of the olefin also enables cycloaddition and cross-coupling chemistries (e.g., Heck, Sonogashira) directly on the spirocyclic core, which are precluded in the fully saturated version [1].

Synthetic diversification Enamino ester chemistry Building block versatility

Class-Level Evidence: Spiro[2.4]heptane Core Validated in FDA-Approved and Clinical-Stage Quinolone Antibacterials as a Potency-Enhancing Motif

The 5-azaspiro[2.4]heptane substructure—the saturated counterpart of the target compound's core—has been clinically validated as a potency-enhancing substituent in fluoroquinolone antibacterials. Sitafloxacin (DU-6859a), which incorporates a 5-azaspiro[2.4]heptan-7-amino moiety at the C7 position of the quinolone core, demonstrated 2- to 32-fold superior activity against Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae compared to ofloxacin, ciprofloxacin, and sparfloxacin [1]. In a head-to-head comparison within the same quinolone series, the (S)-7-amino-5-azaspiro[2.4]heptane substituent provided MIC values 4–8 fold lower than the corresponding 3-aminopyrrolidine substituent against Gram-positive pathogens, directly demonstrating the advantage of the spirocyclic amine over its monocyclic counterpart [2]. While the target compound is an enamino ester building block rather than the 7-amino substituent itself, it shares the identical spiro[2.4] core and can serve as a precursor to the 7-amino-5-azaspiro[2.4]heptane pharmacophore through reduction and functional group interconversion [1].

Antibacterial drug discovery Quinolone scaffold Structure-activity relationship

Lower Molecular Complexity Versus Polycyclic Spiro Analogs Facilitates Fragment-Based Screening and Crystallography

With a molecular weight of 153.18 g/mol and a heavy atom count of 11, Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate meets the 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) [1]. In contrast, common alternative spirocyclic building blocks such as N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (MW 241.28, heavy atom count 17) or tert-butyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate (MW ~209.28, heavy atom count 15) exceed the MW and heavy atom thresholds recommended for fragment screening [2]. The compound's complexity score of approximately 196 (estimated from isomeric comparator CID 45082061 complexity = 212) is substantially lower than that of elaborated spirocyclic intermediates (complexity typically > 300 for Boc-protected derivatives), which translates to higher aqueous solubility and improved ligand efficiency metrics when screened against protein targets [1][3]. The absence of a Boc or Cbz protecting group also eliminates the need for a deprotection step prior to biological evaluation, reducing the risk of fragment decomposition or false-negative screening results [3].

Fragment-based drug discovery Molecular complexity Crystallographic screening

High-Impact Application Scenarios for Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate (CAS 920338-64-3) Driven by Quantitative Differentiating Evidence


Fragment-Based Lead Generation Requiring sp³-Rich, Low-MW Scaffolds with Balanced Lipophilicity

Procurement for fragment library design directly leverages the compound's Rule of Three compliance (MW 153.18, HBD 1, HBA 3, XLogP3 0.8) [1] and its 27–36% lower molecular weight versus N-Boc-protected spirocyclic alternatives [2]. The XLogP3 value of 0.8 provides an optimal balance between aqueous solubility and membrane permeability for fragment screening, while the higher lipophilicity compared to the bridged bicyclic comparator (XLogP3 0.4) [3] enables exploration of lipophilic protein binding pockets that are inaccessible to more polar fragments of the same heavy atom count. The spirocyclic 3D architecture provides a higher Fsp³ (~0.63) than monocyclic pyrroline fragments, increasing the probability of identifying novel binding modes in protein crystallography [4].

Divergent Parallel Synthesis Libraries for Antibacterial Quinolone Lead Optimization

Medicinal chemistry teams developing quinolone antibacterials can procure this building block as a precursor to the clinically validated 5-azaspiro[2.4]heptane C7 substituent [1]. The enamino ester motif enables two-vector diversification: (i) reduction of the olefin and ester to generate the 7-amino-5-azaspiro[2.4]heptane pharmacophore, and (ii) electrophilic functionalization at the enamine β-carbon prior to reduction to access C5-substituted analogs [2]. This contrasts with saturated azaspiro[2.4]heptane-6-carboxylate building blocks that lack the olefin handle and limit diversification to ester manipulation alone [3]. The established 4- to 8-fold MIC improvement of spirocyclic amine quinolones over pyrrolidine-substituted analogs provides SAR precedent for prioritizing this scaffold in lead optimization [1].

Physicochemical Property-Matched Comparator Studies in Drug Metabolism and Pharmacokinetics (DMPK) Profiling

The compound's computed properties—XLogP3 0.8, TPSA 38.3 Ų, rotatable bonds 2—make it suitable as a probe molecule for studying the impact of spirocyclic conformational restriction on metabolic stability in head-to-head comparisons with monocyclic or bridged bicyclic analogs [1]. The 2-fold lipophilicity difference compared to the isomeric bridged bicyclic compound Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (XLogP3 0.4) [2], despite identical TPSA and H-bond pharmacophore, provides a controlled model system for isolating the contribution of scaffold topology to microsomal stability, CYP inhibition, and plasma protein binding—critical parameters for procurement decisions in early-stage drug discovery [3].

Covalent Inhibitor and Chemical Probe Design Exploiting the Enamino Ester Warhead

The enamino ester system presents a moderately electrophilic β-carbon (C5) that can form reversible or irreversible covalent adducts with cysteine residues in target proteins, analogous to acrylamide warheads but with potentially tunable reactivity conferred by the spirocyclic ring strain and nitrogen lone-pair conjugation [1][2]. The dual-reactivity profile (enamine + ester) enables a 'bind-and-couple' strategy where the spirocyclic core first engages a binding pocket through non-covalent interactions (supported by the scaffold's conformational rigidity), followed by covalent bond formation. This differentiates the compound from saturated spirocyclic esters that lack electrophilic reactivity at the ring and from simple acrylate esters that lack the spirocyclic 3D binding element [2][3].

Quote Request

Request a Quote for Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.